

Decoding Specificity: A Comparative Analysis of c-Met Kinase Inhibitors

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Compound of Interest		
Compound Name:	c-Met-IN-9	
Cat. No.:	B12408381	Get Quote

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the specificity of **c-Met-IN-9** against two other well-characterized c-Met inhibitors, Capmatinib (formerly INCB28060) and Tepotinib, based on available kinase panel screening data.

The c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion, is a validated target in oncology. While numerous inhibitors have been developed, their specificity profiles vary significantly. This comparison aims to shed light on the selectivity of **c-Met-IN-9**, a compound with a reported IC50 of 12 nM for c-Met kinase.[1]

Kinase Inhibition Profile: A Head-to-Head Comparison

To objectively assess the specificity of these inhibitors, we have compiled available kinase panel screening data. It is important to note that comprehensive, publicly available kinase panel screening data for **c-Met-IN-9** is limited. In contrast, Capmatinib and Tepotinib have been more extensively profiled.

Data Summary:



Inhibitor	c-Met IC50	Kinase Panel Screening Highlights
c-Met-IN-9	12 nM	No publicly available kinase panel screening data.
Capmatinib (INCB28060)	0.13 nM[2][3][4]	Highly selective with over 10,000-fold selectivity for c-Met over a large panel of human kinases.[3][4][5] In a screen of over 305 kinases, only MET was inhibited at a concentration of 1 μM.
Tepotinib	~1-5 nM	In a panel of 305 different kinases, only MET, MET(M1250T), and MET(Y1230H) showed ≥50% inhibition at a concentration of 0.1 µmol/L.

Detailed Kinase Inhibition Data for Tepotinib:

The following table is derived from a report by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) and illustrates the high selectivity of Tepotinib.

Kinase	Inhibition (%) at 0.1 µmol/L	Inhibition (%) at 1 μmol/L
MET	100, 99	100, 100
MET(M1250T)	99, 99	>100, >100
MET(Y1230H)	94, 94	100, 100

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

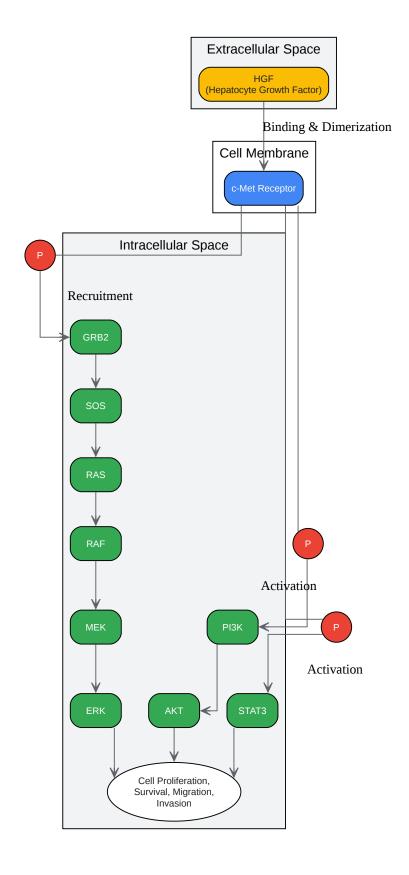






To provide a clearer context for the role of these inhibitors and the methods used to characterize them, the following diagrams illustrate the c-Met signaling pathway and a typical kinase panel screening workflow.

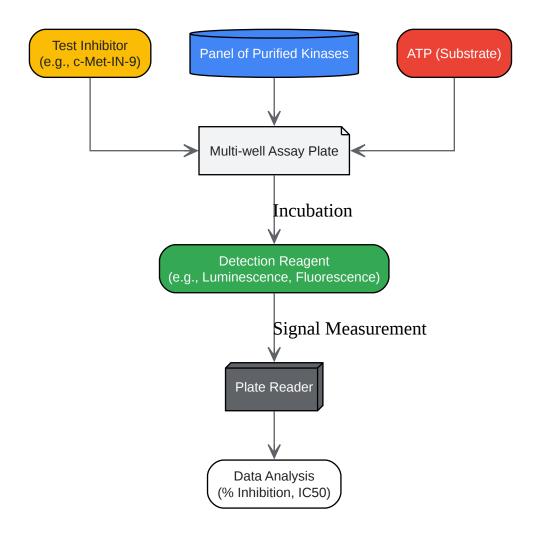




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Caption: The c-Met signaling pathway initiated by HGF binding.





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Caption: A generalized workflow for kinase panel screening.

Experimental Protocols

Biochemical c-Met Kinase Inhibition Assay (General Protocol)

This protocol provides a representative method for determining the in vitro potency of an inhibitor against c-Met kinase.

- · Reagents and Materials:
 - Recombinant human c-Met kinase domain.



- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,
 0.01% Brij-35).
- ATP solution.
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
- Test inhibitor (e.g., c-Met-IN-9) dissolved in DMSO.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- 384-well assay plates.
- Plate reader capable of luminescence detection.
- Assay Procedure:
 - A solution of the c-Met kinase is prepared in kinase buffer.
 - The test inhibitor is serially diluted in DMSO and then further diluted in kinase buffer.
 - In a 384-well plate, the kinase solution, substrate, and diluted inhibitor are combined. The reaction is initiated by the addition of ATP.
 - The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
 - Following incubation, the kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.
 - Luminescence is measured using a plate reader.
- Data Analysis:
 - The percentage of kinase inhibition is calculated relative to a DMSO control.
 - IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.



Conclusion

The available data strongly suggests that both Capmatinib and Tepotinib are highly selective inhibitors of the c-Met kinase. While **c-Met-IN-9** demonstrates potent inhibition of c-Met with an IC50 of 12 nM, a comprehensive understanding of its specificity awaits the public release of broad kinase panel screening data. For researchers considering the use of **c-Met-IN-9**, it is recommended to perform independent kinase panel screening to fully characterize its selectivity profile and potential off-target effects. This will ensure a more complete understanding of its biological activity and will be crucial for the interpretation of experimental results and for advancing its potential in drug development.

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